Lupinine, (+)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

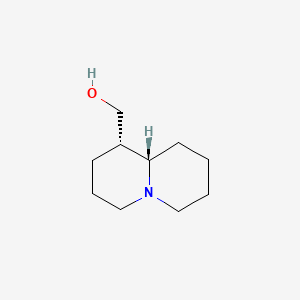

Lupinine, (+)- is a naturally occurring alkaloid found in various species of the Lupinus genus It is a bicyclic compound with a quinolizidine skeleton and is known for its biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lupinine, (+)- typically involves the reduction of lupinine N-oxide or the hydrogenation of lupinine. One common method includes the catalytic hydrogenation of lupinine using palladium on carbon as a catalyst under mild conditions. Another approach involves the reduction of lupinine N-oxide with lithium aluminum hydride.

Industrial Production Methods

Industrial production of Lupinine, (+)- often relies on the extraction from lupin plants, followed by purification processes. The extraction involves the use of organic solvents such as ethanol or methanol to isolate the alkaloid from plant material. The crude extract is then subjected to chromatographic techniques to obtain pure Lupinine, (+)-.

Analyse Des Réactions Chimiques

Types of Reactions

Lupinine, (+)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Lupinine, (+)- can be oxidized using reagents such as potassium permanganate or chromium trioxide to form lupinine N-oxide.

Reduction: Reduction of lupinine N-oxide to Lupinine, (+)- can be achieved using lithium aluminum hydride.

Substitution: Substitution reactions involving Lupinine, (+)- often use reagents like alkyl halides under basic conditions to form N-alkylated derivatives.

Major Products

The major products formed from these reactions include lupinine N-oxide, N-alkylated lupinine derivatives, and other quinolizidine-based compounds.

Applications De Recherche Scientifique

1. Acetylcholinesterase Inhibition

Lupinine acts as a reversible inhibitor of acetylcholinesterases, which are crucial for neurotransmission by breaking down acetylcholine in the synaptic cleft. The structure of lupinine resembles that of acetylcholine, allowing it to bind to the active site of acetylcholinesterase. This binding inhibits the enzyme's activity, leading to an accumulation of acetylcholine and hyperstimulation of cholinergic receptors. Studies indicate that lupinine has an IC50 value of 190 μM for muscarinic receptors and >500 μM for nicotinic receptors, suggesting selective activity that may be further explored for therapeutic applications in neurodegenerative diseases .

2. Antiviral Properties

Recent research has highlighted the antiviral potential of lupinine derivatives. Specifically, studies have shown that certain triazole-containing derivatives of lupinine exhibit significant inhibitory activity against influenza viruses (H1N1 and H3N2). These findings suggest a promising avenue for developing new antiviral agents based on lupinine's structure .

Agricultural Applications

1. Pest Control

Lupinine has demonstrated insect antifeedant properties, particularly against culicine mosquito larvae, which are vectors for various diseases. Its effectiveness in pest control positions it as a potential biopesticide that could reduce reliance on synthetic insecticides .

2. Nitrogen Fixation Enhancement

In ecological studies, lupins have been observed to interact beneficially with parasitic plants such as Castilleja (Indian paintbrush), enhancing nitrogen fixation in soil. This relationship may improve soil fertility and plant health while potentially reducing herbivory through the transfer of alkaloids like lupinine .

Nutritional and Health Benefits

Lupin seeds are recognized for their high protein content (34-44% dry weight) and potential health benefits, including positive effects on lipid metabolism and blood pressure regulation. The presence of lupinine in these seeds contributes to their overall nutritional profile while also posing risks due to its toxicity at higher concentrations. Research indicates that proper processing methods can mitigate these risks, making lupin seeds a viable alternative protein source .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Lupinine, (+)- involves its interaction with specific molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can affect neurotransmission and muscle contraction.

Comparaison Avec Des Composés Similaires

Lupinine, (+)- is often compared with other quinolizidine alkaloids such as sparteine and lupanine. While all these compounds share a similar quinolizidine skeleton, Lupinine, (+)- is unique due to its specific stereochemistry and biological activity.

List of Similar Compounds

- Sparteine

- Lupanine

- Cytisine

- Matrine

These compounds, like Lupinine, (+)-, are found in various plant species and have been studied for their pharmacological properties.

Propriétés

Numéro CAS |

7635-60-1 |

|---|---|

Formule moléculaire |

C10H19NO |

Poids moléculaire |

169.26 g/mol |

Nom IUPAC |

[(1S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol |

InChI |

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m1/s1 |

Clé InChI |

HDVAWXXJVMJBAR-ZJUUUORDSA-N |

SMILES |

C1CCN2CCCC(C2C1)CO |

SMILES isomérique |

C1CCN2CCC[C@@H]([C@@H]2C1)CO |

SMILES canonique |

C1CCN2CCCC(C2C1)CO |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lupinine, (+)- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.